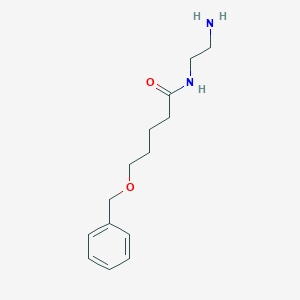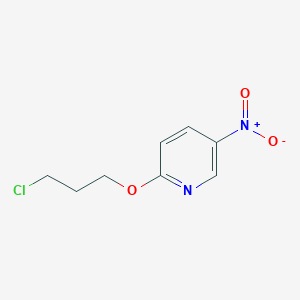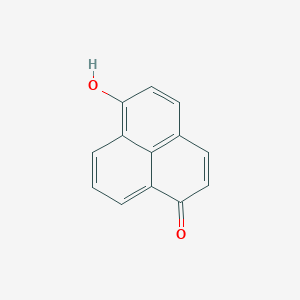
6-Hydroxy-1H-phenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1H-phenalen-1-one is an aromatic ketone with the molecular formula C₁₃H₈O₂ It is a derivative of phenalenone, a non-benzenoid aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1H-phenalen-1-one typically involves the hydroxylation of 1H-phenalen-1-one. One common method includes the treatment of 1H-phenalen-1-one with a hydroxylating agent such as hydrogen peroxide (H₂O₂) in the presence of a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) . The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the hydroxy derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
6-Hydroxy-1H-phenalen-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxy-1H-phenalen-1-one varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1H-phenalen-1-one: Another hydroxy derivative of phenalenone with similar photophysical properties.
Funalenone: A tetrahydroxy derivative of phenalenone with additional hydroxyl groups.
Uniqueness
6-Hydroxy-1H-phenalen-1-one is unique due to its specific hydroxylation pattern, which imparts distinct photophysical properties and biological activities compared to other phenalenone derivatives. Its ability to act as a fluorescent probe and enzyme inhibitor makes it a valuable compound for various scientific applications.
Properties
CAS No. |
3352-82-7 |
|---|---|
Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-hydroxyphenalen-1-one |
InChI |
InChI=1S/C13H8O2/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7,14H |
InChI Key |
RTFXINFACWRPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


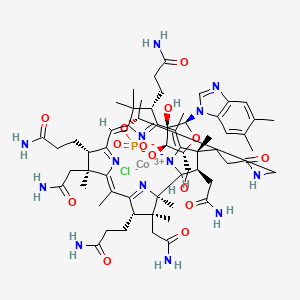
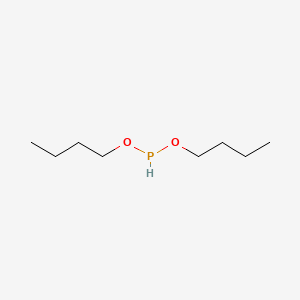
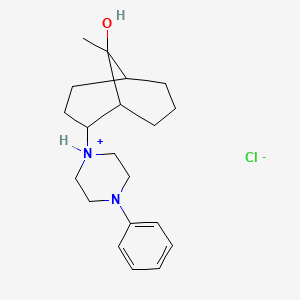

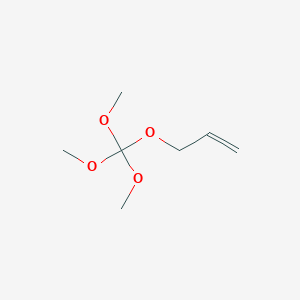
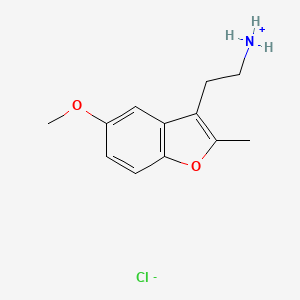

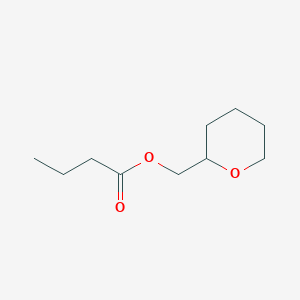
![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)
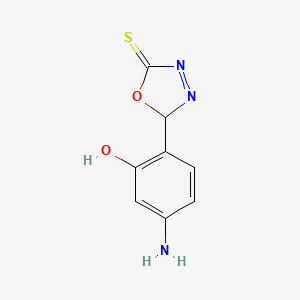
![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)
